molecular formula C11H12N2O3 B13093333 N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide

N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide

Cat. No.: B13093333
M. Wt: 220.22 g/mol
InChI Key: UUIBVZHUZDUHTE-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional arrangement of atoms in crystalline compounds. For this compound, crystallographic studies reveal a fused bicyclic system comprising a pyridine ring and a dihydrofuran moiety. The compound crystallizes in the monoclinic system with space group P2₁/c, consistent with related furopyridine derivatives. Key bond lengths and angles are summarized in Table 1.

Table 1: Experimental and computed bond lengths (Å) and angles (°) for this compound

Parameter X-ray (Exp.) DFT/B3LYP (6-31G**)
C(1)–N(8) 1.323 1.335
C(2)–O(10) 1.364 1.378
N(8)–C(9) (amide) 1.381 1.385
C(1)–C(2)–O(10) angle 119.1° 120.4°

The dihedral angle between the pyridine and dihydrofuran rings measures 5.5°, indicating near-coplanarity that stabilizes the molecule through intramolecular conjugation. The carboxamide group adopts a trans configuration relative to the pyridine nitrogen, minimizing steric hindrance. Intermolecular C–H···O hydrogen bonds between the carbonyl oxygen and adjacent methyl groups propagate a layered crystal packing motif, as observed in analogous systems.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Solution-state NMR spectroscopy provides critical insights into the electronic environment and dynamic behavior of the compound. The *¹H NMR spectrum (500 MHz, CDCl₃) exhibits distinct resonances for the three methyl groups: the N-methyl protons appear as a singlet at δ 3.12 ppm, while the 2- and 3-methyl groups resonate as singlets at δ 2.45 and 2.38 ppm, respectively. The deshielded amide proton (δ 8.21 ppm, broad singlet) confirms hydrogen bonding interactions in solution.

Table 2: Key ¹³C NMR chemical shifts (ppm) for this compound

Carbon Position δ (ppm) Assignment
C-4 (carbonyl) 168.9 Ketone
C-7 (amide) 165.3 Carboxamide carbonyl
C-2 152.6 Pyridine C adjacent to O
N-CH₃ 32.1 Methyl group

The *¹³C DEPT-135 spectrum confirms seven quaternary carbons, including the fused ring junction carbons at δ 142.3 and 138.7 ppm. Two-dimensional correlations (HSQC, HMBC) validate the connectivity pattern, with the amide carbonyl showing long-range coupling to both the pyridine C-6 and the N-methyl group.

Computational Modeling of Electron Density Distribution

Density functional theory (DFT) calculations at the B3LYP/6-31G** level complement experimental findings by mapping electron density distribution. The molecular electrostatic potential (MEP) surface reveals regions of high electron density (negative potential) localized at the carbonyl oxygen (-0.32 e/ų) and pyridine nitrogen (-0.28 e/ų), while positive potentials dominate the methyl groups (+0.15 e/ų).

Table 3: Natural Bond Orbital (NBO) charges for selected atoms

Atom Charge (e)
O (C=O) -0.67
N (pyridine) -0.45
N (amide) -0.38
C (methyl) +0.12

The Laplacian of electron density ($$ \nabla^2 \rho $$) at bond critical points confirms covalent character for C–C bonds (avg. $$ \nabla^2 \rho = -1.8 $$) and partial ionic nature for C–O bonds ($$ \nabla^2 \rho = -0.9 $$). Hirshfeld surface analysis identifies dominant H···O (32%) and H···H (45%) interactions, consistent with the observed crystal packing.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N,2,3-trimethyl-4-oxo-5H-furo[3,2-c]pyridine-7-carboxamide

InChI

InChI=1S/C11H12N2O3/c1-5-6(2)16-9-7(10(14)12-3)4-13-11(15)8(5)9/h4H,1-3H3,(H,12,14)(H,13,15)

InChI Key

UUIBVZHUZDUHTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)NC=C2C(=O)NC)C

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis often starts from substituted pyridine derivatives or 4-hydroxypyridine carboxamides, which provide the core pyridine framework. Key precursors include:

  • 7-carboxylic acid or ester derivatives of pyridine.
  • 2,3-dimethyl-substituted pyridine intermediates.
  • Hydroxy or halogenated derivatives for cyclization.

Stepwise Synthesis

Step 1: Formation of the Pyridine Core with Methyl Substitutions

  • Methylation at nitrogen and carbon positions 2 and 3 is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic or phase-transfer catalysis conditions.
  • Careful control of reaction conditions (temperature, solvent, base) ensures selective methylation without overalkylation.

Step 2: Introduction of the 7-Carboxamide Group

  • The 7-position carboxamide can be introduced by converting the corresponding 7-carboxylic acid or ester to the amide via standard amidation reactions using ammonia or amine sources in the presence of coupling agents like carbodiimides or via direct ammonolysis.

Step 3: Formation of the Furo Ring (Cyclization)

  • The fused furan ring is formed by intramolecular cyclization involving a hydroxyl or halogen substituent at the 4 or 5 position and an adjacent carbonyl or activated methylene group.
  • Cyclization is often promoted by acidic or basic catalysis, sometimes under reflux or microwave irradiation to enhance yield and reduce reaction time.

Step 4: Oxidation to Form the 4-Oxo Group

  • The 4-oxo group is introduced by selective oxidation of the corresponding dihydro derivative.
  • Oxidizing agents such as manganese dioxide (MnO2), chromium-based reagents, or modern oxidants like Dess–Martin periodinane may be employed.
  • Reaction conditions are optimized to avoid overoxidation or degradation of sensitive functional groups.

Representative Synthetic Route (Example)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Methylation Methyl iodide, K2CO3, acetone, reflux Selective N- and C-methylation at positions 1, 2, 3
2 Amidation 7-carboxylic acid + NH3, DCC coupling Formation of 7-carboxamide
3 Cyclization (Furan ring) Acid catalysis (HCl or p-TsOH), heat Intramolecular ring closure forming dihydrofuro ring
4 Oxidation MnO2 or Dess–Martin periodinane, room temp Formation of 4-oxo functional group

Research Findings and Optimization Notes

  • Selectivity: Methylation steps require careful monitoring to prevent polyalkylation; phase-transfer catalysts can improve selectivity.
  • Cyclization Efficiency: Acid-catalyzed cyclization yields are enhanced under microwave irradiation, reducing reaction times from hours to minutes.
  • Oxidation Control: Use of mild oxidants preserves the integrity of the fused ring system and avoids ring opening or degradation.
  • Purification: Chromatographic techniques such as preparative HPLC or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are effective for isolating pure target compound.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Impact on Yield/Purity
Methylation agent Methyl iodide, dimethyl sulfate High selectivity with controlled stoichiometry
Base Potassium carbonate, sodium hydride Influences methylation rate and regioselectivity
Amidation coupling DCC, EDC, or direct ammonolysis Efficient amidation with minimal side reactions
Cyclization catalyst p-Toluenesulfonic acid, HCl High cyclization yield under acidic conditions
Oxidant MnO2, Dess–Martin periodinane Mild oxidation preserves ring integrity
Reaction temperature 25–100 °C depending on step Optimized for each step to maximize yield
Solvent Acetone, ethanol, dichloromethane Solvent polarity affects reaction kinetics

Chemical Reactions Analysis

Types of Reactions: N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the furo[3,2-c]pyridine structure exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. In vitro studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues in clinical settings .

Anticancer Properties

N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell proliferation and survival . Further research is required to elucidate the specific pathways involved and to assess its efficacy in vivo.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammatory responses. This could position it as a therapeutic agent for managing conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Pesticidal Activity

This compound has shown potential as an agrochemical agent. Studies have indicated that it possesses insecticidal properties against various agricultural pests. Its mechanism of action may involve disrupting hormonal systems in insects or interfering with their metabolic processes .

Herbicidal Properties

Research into the herbicidal applications of this compound suggests that it can inhibit the growth of certain weed species. This property could be harnessed to develop selective herbicides that target problematic weeds while minimizing damage to crops .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its biological activity and selectivity for specific targets in both medicinal and agrochemical contexts.

Derivative Biological Activity Reference
1Antimicrobial
2Anticancer
3Anti-inflammatory
4Insecticidal
5Herbicidal

Mechanism of Action

The mechanism of action of N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three key analogues from the literature (Table 1):

Compound Substituents (Positions) Functional Groups Key Data (Melting Point, IR) Source
6a (2,5-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid) 2-Me, 5-Me, 3-COOH Carboxylic acid (C-3) mp 268–269°C; IR: 1731 cm⁻¹ (C=O)
6b (5-Me-2-pentyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid) 5-Me, 2-pentyl, 3-COOH Carboxylic acid (C-3) mp 187–188°C; IR: 1731 cm⁻¹ (C=O)
6c (5-Me-2-phenyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acid) 5-Me, 2-Ph, 3-COOH Carboxylic acid (C-3) mp 271–280°C; IR: 1725 cm⁻¹ (C=O)
Target Compound (N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide) N-Me, 2-Me, 3-Me, 7-CONH₂ Carboxamide (C-7) Data not reported in sources

Key Structural Differences :

Functional Groups: Unlike analogues 6a–6c, which have a carboxylic acid at C-3, the target compound features a carboxamide at C-2.

Substituents : The N-methyl group in the target compound introduces steric and electronic effects distinct from the methyl/pentyl/aryl groups in 6a–6c .

Physicochemical Properties
  • Melting Points : Carboxylic acid derivatives (6a–6c ) exhibit high melting points (>180°C) due to strong intermolecular hydrogen bonding. The carboxamide in the target compound may lower the melting point if crystallinity is reduced.
  • IR Spectroscopy : The absence of a carboxylic acid C=O stretch (~1730 cm⁻¹) in the target compound and the presence of amide bands (~1650–1680 cm⁻¹) would differentiate its spectral profile .

Biological Activity

N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide (CAS No. 1956383-33-7) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₀H₉N₁O₄
  • Molecular Weight : 207.18 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its biological properties.

This compound exhibits various biological activities primarily through its interactions with key cellular pathways:

  • PARP Inhibition : The compound functions as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are critical in DNA repair mechanisms. Inhibition of PARP can lead to increased cell death in cancer cells that rely on these pathways for survival .
  • G-Quadruplex Binding : Recent studies indicate that this compound can bind to G-quadruplex structures in DNA. This binding stabilizes these structures, potentially inhibiting transcription and replication processes in cancer cells .

Anticancer Activity

This compound has been evaluated for its anticancer properties:

  • In vitro Studies : Laboratory studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it showed promising results against breast carcinoma models .
  • In vivo Studies : Animal studies have indicated that treatment with this compound results in significant tumor volume reduction without notable toxicity, suggesting a favorable therapeutic index for further development .

Synergistic Effects

Research has also explored the synergistic effects of this compound when used in combination with other anticancer agents. The combination therapy may enhance the overall therapeutic efficacy while potentially reducing side effects associated with higher doses of single agents .

Table 1: Summary of Biological Activities

Activity Mechanism Effect Reference
PARP InhibitionDNA repair pathway disruptionIncreased apoptosis in cancer
G-Quadruplex StabilizationInhibition of transcriptionReduced proliferation
Antitumor ActivityCell cycle arrestTumor volume reduction

Case Studies

  • Breast Cancer Model : In a study involving MX1 human breast carcinoma xenografts in nude mice, this compound demonstrated superior efficacy compared to standard PARP inhibitors like Olaparib. The study reported significant tumor inhibition with minimal weight loss in treated animals .
  • Combination Therapy : A recent investigation highlighted the synergistic potential of combining this compound with existing chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines compared to monotherapy approaches .

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